

Comprehensive Literature Review & Application Guide: 4-tert-Butylcyclohexanecarbaldehyde

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Compound of Interest

Compound Name:	4-tert-Butylcyclohexanecarbaldehyde
CAS No.:	20691-52-5
Cat. No.:	B025711

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Prepared by: Senior Application Scientist Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary

In the modern landscape of chemical formulation and pharmaceutical synthesis, **4-tert-Butylcyclohexanecarbaldehyde** (CAS: 20691-52-5 / 15763-62-9) has emerged as a highly versatile alicyclic aldehyde. Historically, the fragrance and cosmetic industries relied heavily on aromatic aldehydes like Lilial (BMHCA) and Lylal (HICC). However, due to stringent EU REACH regulations classifying these legacy compounds as reproductive toxins and skin sensitizers, the industry has pivoted toward safer, structurally robust alternatives^[1].

Beyond its primary function as a ^[2], **4-tert-Butylcyclohexanecarbaldehyde** (4-t-BCHA) serves as a critical chiral intermediate and building block in pharmaceutical chemistry, specifically in the development of targeted drug release vehicles and biologically active compounds^[3]. This guide objectively compares 4-t-BCHA against its alternatives and provides validated experimental protocols for its synthesis and application.

Performance Comparison: Formulating with Alternatives

When selecting an aldehyde for olfactory profiles or chemical scaffolding, molecular weight, lipophilicity (LogP), and regulatory compliance are the primary drivers of performance. 4-t-BCHA offers the steric bulk necessary for specific receptor binding without the toxicological liabilities of substituted aromatic rings.

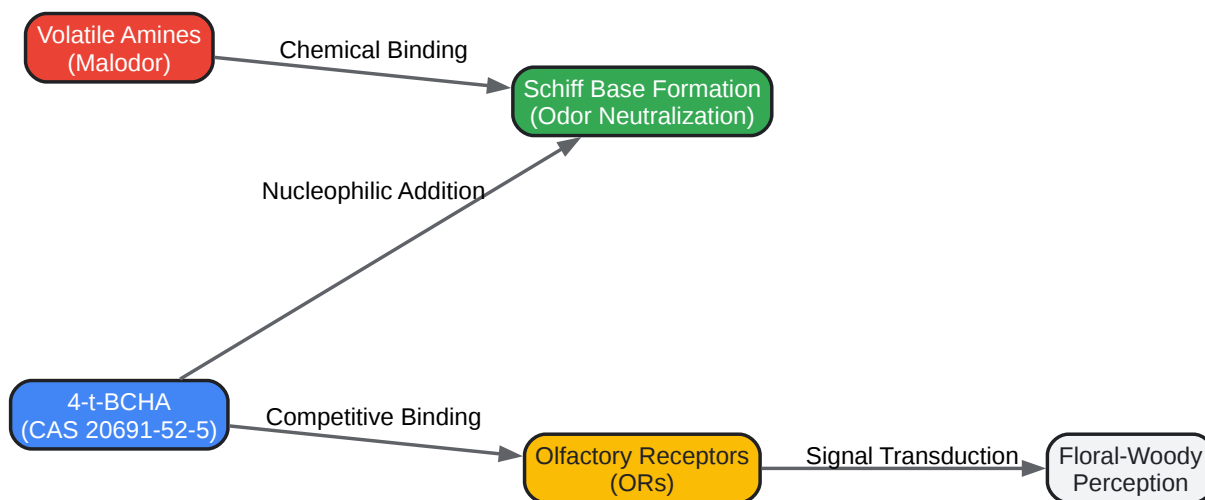
Quantitative & Qualitative Comparison Table

Compound	Odor Profile	LogP	Molecular Weight	Regulatory Status	Primary Application
4-tert-Butylcyclohexanecarbaldehyde	Floral, Woody	3.2	168.28 g/mol	Allowed (COSING)	Fragrance, API Intermediate
Lilial (BMHCA)	Muguet, Floral	4.3	204.31 g/mol	Banned (EU Reprotoxic)	Historically Fragrance
Lylal (HICC)	Muguet, Lilac	3.3	210.31 g/mol	Banned (EU Sensitizer)	Historically Fragrance
Vertenex (4-t-BCHA Acetate)	Woody, Apple	4.0	198.30 g/mol	Allowed	Fragrance

Data supported by [4] and the[5].

Mechanistic Insight: Malodor Neutralization

In advanced fabric and air care formulations, 4-t-BCHA is not merely a masking agent; it is an active chemical neutralizer[6]. The electrophilic carbonyl carbon of the aldehyde undergoes nucleophilic attack by the nitrogen lone pair found in volatile malodorous amines. This condensation reaction yields a non-volatile Schiff base, permanently removing the malodor from the vapor phase while the unreacted 4-t-BCHA competitively binds to olfactory receptors to deliver a pleasant floral-woody note.



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Fig 1: Dual-action mechanism of 4-t-BCHA in malodor neutralization and olfactory perception.

Pharmaceutical & Synthetic Applications

In pharmaceutical chemistry, alicyclic aldehydes like 4-t-BCHA are utilized to synthesize targeted release vehicles and stabilize drugs[3]. The rigid cyclohexane ring, locked in conformation by the bulky tert-butyl group, provides predictable stereochemistry. This makes it an ideal precursor for synthesizing enantiopure epoxides and diols, which are downstream building blocks for receptor agonists, antifungal drugs, and nonsteroidal anti-inflammatory drugs (NSAIDs)[3].

Experimental Methodology: Synthesis Protocol

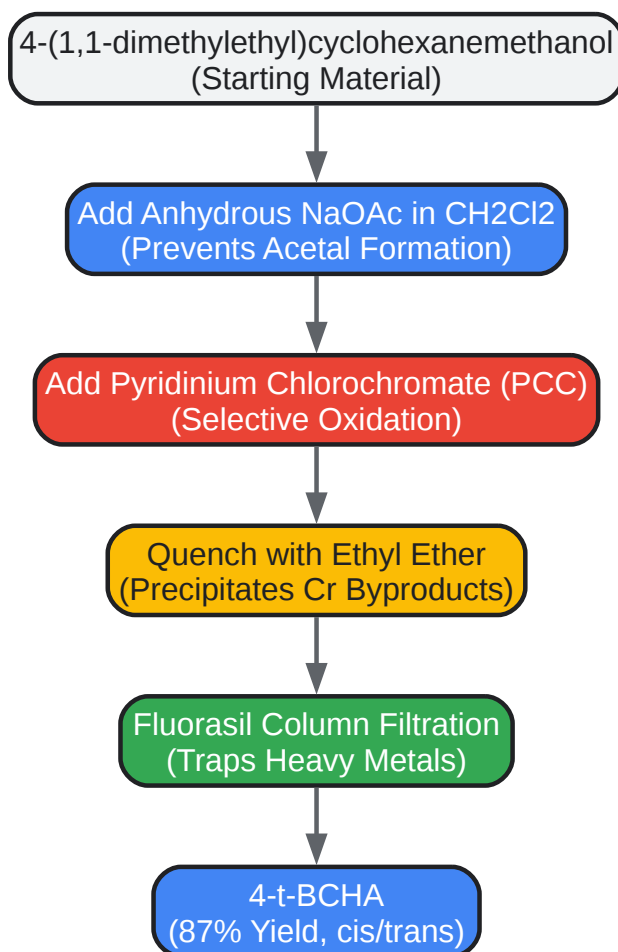
To utilize 4-t-BCHA in downstream applications, high-purity synthesis is required. The following protocol details the controlled oxidation of 4-(1,1-dimethylethyl)cyclohexanemethanol using Pyridinium chlorochromate (PCC), yielding an 87% mixture of trans and cis isomers[7].

Causality in Experimental Design

- Why Anhydrous NaOAc? PCC is inherently acidic. Without a buffer, the acidic environment catalyzes the isomerization of the desired cis/trans ratio and promotes the formation of unwanted acetals between the newly formed aldehyde and the unreacted starting alcohol. Sodium acetate neutralizes this acidity[7].
- Why Fluorasil Filtration? The reduction of PCC generates black, tarry chromium byproducts. Fluorasil (magnesium silicate) specifically traps these heavy metal complexes, allowing the pure aldehyde to elute cleanly without transition-metal contamination[7].

Step-by-Step Protocol

- Preparation: In a flame-dried flask under argon, dissolve 1.0 g (5.9 mmol) of 4-(1,1-dimethylethyl)cyclohexanemethanol in 43 mL of anhydrous CH_2Cl_2 (freshly distilled from CaH_2).
- Buffering: Add 3.84 g (46.8 mmol) of anhydrous Sodium Acetate (NaOAc) to the solution at room temperature. Stir vigorously for 5 minutes to ensure uniform dispersion.
- Oxidation: Slowly add 3.84 g (17.8 mmol) of Pyridinium chlorochromate (PCC). The solution will darken as the oxidation proceeds.
- Reaction: Stir the mixture at room temperature for exactly 1 hour. Monitor via TLC to confirm the disappearance of the starting alcohol.
- Quenching: Quench the reaction by adding 200 mL of ethyl ether. This drastically reduces the solubility of the chromium byproducts, causing them to precipitate as a granular black solid.
- Purification: Filter the crude reaction mixture through a tightly packed Fluorasil column. Wash the column with an additional 50 mL of ethyl ether.
- Concentration: Evaporate the solvent under reduced pressure to yield 0.862 g (5.12 mmol) of crude **4-tert-butylcyclohexanecarbaldehyde** (87% yield)[7].



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Fig 2: Step-by-step PCC oxidation workflow for synthesizing 4-t-BCHA with causality.

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